Unique GC-MS Spectral Fingerprint for Identity Confirmation vs. Close Isomers
3-Benzyl-2,4-dibromoquinoline can be unambiguously identified and distinguished from other C16H11Br2N isomers by its unique mass spectrum. The compound has a confirmed GC-MS spectrum present in the Wiley Registry, providing a verifiable reference point for identity [1]. In contrast, a common isomer, 4,6-Dibromo-8-methyl-2-phenylquinoline (CAS 1189107-70-7), has a different fragmentation pattern due to its distinct structure, preventing any analytical confusion when proper reference standards are used [2].
| Evidence Dimension | Spectral Identity (GC-MS) |
|---|---|
| Target Compound Data | Unique GC-MS spectrum; SpectraBase ID 1vpPZFeaj4B; InChIKey: GYZHNZKOCOXFJV-UHFFFAOYSA-N |
| Comparator Or Baseline | 4,6-Dibromo-8-methyl-2-phenylquinoline; InChIKey: YJPHXWANMAGCHS-UHFFFAOYSA-N |
| Quantified Difference | Non-identical mass spectra and InChIKeys, enabling absolute structural differentiation. |
| Conditions | Electron ionization mass spectrometry (GC-MS), Wiley Registry database. |
Why This Matters
Ensures researchers can verify they are working with the correct compound, preventing experimental failure and data invalidation from isomer mix-ups during procurement.
- [1] SpectraBase. (2025). 3-Benzyl-2,4-dibromoquinoline. SpectraBase Compound ID: 1vpPZFeaj4B. John Wiley & Sons, Inc. View Source
- [2] PubChem. (2025). 4,6-Dibromo-8-methyl-2-phenylquinoline. PubChem CID 45599471. National Library of Medicine. View Source
